molecular formula C17H13FN2O2S B11092542 1-(4-Fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

1-(4-Fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Cat. No.: B11092542
M. Wt: 328.4 g/mol
InChI Key: DAWMCHLWGGTMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-FLUOROPHENYL)-2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE is a complex organic compound that features a fluorophenyl group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.

    Attachment of the methylphenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl or methylphenyl groups, using reagents like halogens or organometallic compounds.

Scientific Research Applications

1-(4-FLUOROPHENYL)-2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It can be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

    Biological Studies: Researchers may investigate its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE involves its interaction with specific molecular targets. The fluorophenyl and oxadiazole groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 1-(4-FLUOROPHENYL)-2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE include:

    1-(4-METHYLPHENYL)-2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE: This compound lacks the fluorine atom, which may affect its reactivity and interactions.

    1-(4-CHLOROPHENYL)-2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE: The presence of a chlorine atom instead of fluorine can lead to different chemical properties and biological activities.

The uniqueness of 1-(4-FLUOROPHENYL)-2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H13FN2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C17H13FN2O2S/c1-11-2-4-13(5-3-11)16-19-20-17(22-16)23-10-15(21)12-6-8-14(18)9-7-12/h2-9H,10H2,1H3

InChI Key

DAWMCHLWGGTMCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.